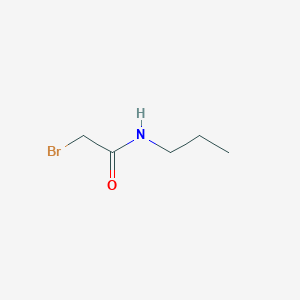

2-Bromo-N-propylacetamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQUCXISMHTDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968756 | |

| Record name | 2-Bromo-N-propylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-67-5 | |

| Record name | NSC4100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-propylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N Propylacetamide and Analogues

Direct Synthesis Routes to 2-Bromo-N-propylacetamide

The direct synthesis of this compound is primarily achieved through straightforward amidation reactions, which are efficient and widely used.

While theoretically possible, a two-step process involving the initial acylation of propylamine (B44156) to form N-propylacetamide, followed by an alpha-bromination step, is less common in practice. The directness and high efficiency of using pre-brominated starting materials make the methods described below preferable. The most prevalent interpretation of an "acylation" strategy in this context is the acylation of the amine with an already brominated acylating agent.

The classical and most direct method for synthesizing α-halo amides like this compound involves the reaction of a primary or secondary amine with an α-haloacetyl halide. nih.gov This nucleophilic acyl substitution is typically performed by treating the amine with bromoacetyl bromide or bromoacetyl chloride.

One established procedure involves reacting propylamine with bromoacetyl bromide in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. mdpi.com This reaction is generally rapid and leads to the formation of this compound in good yields. mdpi.com The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Alternatively, bromoacetic acid itself can be used as the starting material. In this approach, a coupling agent is required to activate the carboxylic acid for amidation. N,N'-diisopropylcarbodiimide (DIC) is a common choice for this purpose. wikidot.com The process involves pre-activating the bromoacetic acid with DIC in a solvent such as dimethylformamide (DMF) before adding the amine. wikidot.com This method avoids the use of more reactive acyl halides. wikidot.com

| Bromo- Precursor | Amine | Reagents/Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Bromoacetyl bromide | Propylamine | CH₂Cl₂ | Amine (1 eq), Bromoacetyl bromide (1.2 eq), Room Temperature, 20 min | mdpi.com |

| Bromoacetic acid | Amine on resin | DIC / DMF | 1M Bromoacetic acid, 0.5M DIC in DMF, activate for 20 min before adding to resin-bound amine | wikidot.com |

| α-haloacetyl halide | Nucleophilic amine | Aprotic solvent (e.g., DCM, THF) | General method, often with a base like triethylamine (B128534) (TEA) | nih.govcommonorganicchemistry.com |

Preparation of Functionalized this compound Derivatives

The core structure of this compound can be modified to produce a wide range of functionalized analogues, including those with fluorine substituents or aromatic moieties.

The synthesis of analogues containing a gem-difluoro group at the alpha position, such as α,α-difluoro-N-propylacetamide, employs specialized fluorinated building blocks. A key starting material for these syntheses is bromodifluoroacetamide.

A prominent method for creating complex α,α-difluoro-β-amino amides is the zinc-promoted Reformatsky reaction. rsc.orgchemrxiv.org This reaction involves treating an aldimine with bromodifluoroacetamide in the presence of zinc dust, providing direct access to N-protected α,α-difluoro-β-amino amides in high yields (64–95%). rsc.org

Another advanced strategy involves the copper-catalyzed [3 + 1] cyclization of cyclopropenes or diazo compounds with bromodifluoroacetamides. nih.gov This method efficiently produces α,α-difluoro-β-lactams, which are valuable structural motifs in medicinal chemistry. nih.gov Furthermore, α,α-difluoro-γ-lactams can be synthesized via a tandem radical cyclization of alkenes with N-aryl bromodifluoroacetamide, catalyzed by a copper/amine system under mild conditions. rsc.org

Analogues of this compound bearing aromatic substituents can be synthesized using methods similar to the direct amidation routes, but starting with functionalized precursors.

For example, 2-(2-bromophenyl)-N-propylacetamide was synthesized by first converting (2-bromophenyl)acetic acid to its corresponding acyl chloride using oxalyl chloride. rsc.org This activated intermediate was then reacted with propylamine to yield the final amide product with a 60% yield after recrystallization. rsc.org

A more complex, functionalized aromatic analogue, 2-bromo-N-[3-(2-fluoropyridin-3-yloxy)propyl]acetamide, was prepared by reacting 3-(2-fluoropyridin-3-yloxy)propylamine with bromoacetyl bromide in dichloromethane, using N-methylmorpholine as a base. acs.org This highlights the utility of the standard amidation reaction for creating elaborate molecular structures. acs.orgnih.gov

| Compound Name | Starting Materials | Yield | Reference |

|---|---|---|---|

| 2-(2-bromophenyl)-N-propylacetamide | (2-bromophenyl)acetic acid, oxalyl chloride, propylamine | 60% | rsc.org |

| 2-bromo-N-[3-(2-fluoropyridin-3-yloxy)propyl]acetamide | 3-(2-fluoropyridin-3-yloxy)propylamine, bromoacetyl bromide | Not specified | acs.orgnih.gov |

| 2-(4-(bromomethyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide | 2-(4-(bromomethyl)phenyl)acetic acid, SOCl₂, 3-(piperidin-1-yl)propan-1-amine | 30% | rsc.org |

The use of diazo compounds in synthesis can be hazardous due to their potential instability and explosiveness. Therefore, diazo-free synthetic routes are highly preferred for preparing α-bromoacetamides.

The most common and direct diazo-free methods are the amidation strategies detailed in section 2.1.2. The reaction of an amine with bromoacetyl bromide or the DIC-mediated coupling of an amine with bromoacetic acid are inherently diazo-free and represent the most practical approaches. nih.govmdpi.comwikidot.com

More advanced diazo-free methods have also been developed for specific applications. For instance, α-bromo amides can be synthesized from aryl-substituted ynamides by reacting them with 2-bromopyridine (B144113) N-oxide in the presence of a Lewis acid catalyst like Zn(OTf)₂. nih.gov This reaction proceeds in good to excellent yields. nih.gov While the synthesis of α-diazoacetamides often starts from α-bromoacetamides, this underscores that the preparation of the bromo-precursor itself is a standard, diazo-free process. nih.govbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Propylacetamide

Electrophilic Alkylation Reactions

2-Bromo-N-propylacetamide serves as a potent electrophilic alkylating agent, primarily due to the electron-withdrawing nature of the adjacent acetamido group, which activates the carbon-bromine bond towards nucleophilic attack. This reactivity is harnessed in the synthesis of various organic structures, particularly in the quaternization of heterocyclic systems.

A significant application of this compound is the alkylation of nitrogen-containing heterocycles, such as pyridine (B92270) derivatives, to form quaternary ammonium (B1175870) salts, specifically pyridinium (B92312) salts. nih.govacs.orgmdpi.comnih.gov This reaction is a critical first step in the synthesis of more complex molecules like indolizines. acs.orgnih.gov The process typically involves reacting a substituted pyridine with this compound, often in a solvent like acetone (B3395972) or dichloromethane (B109758), sometimes with the aid of ultrasonic agitation to improve reaction rates and yields. nih.govacs.orgmdpi.comnih.gov

The resulting pyridinium salts are stable precursors for the generation of pyridinium ylides. nih.gov For instance, the reaction of 4-acetylpyridine (B144475) with this compound in acetone yields 4-acetyl-1-[(N-propylcarbamoyl)methyl]pyridinium bromide. acs.orgnih.gov Similarly, 4-cyanopyridine (B195900) reacts to form 4-cyano-1-[(N-propylcarbamoyl)methyl]pyridinium bromide. mdpi.com These reactions demonstrate the role of this compound in introducing the N-propylcarbamoylmethyl group onto a nitrogen heterocycle.

| Heterocycle | Reagent | Conditions | Product | Yield | Reference |

| 4-Acetylpyridine | This compound | Acetone, ultrasonic agitation, overnight | 4-Acetyl-1-[(N-propylcarbamoyl)methyl]pyridinium bromide | 65% | acs.orgnih.gov |

| 4-Cyanopyridine | This compound | Acetone, ultrasonic agitation | 4-Cyano-1-[(N-propylcarbamoyl)methyl]pyridinium bromide | 60% | mdpi.com |

| 4-[(1-(Benzyloxy)imino)ethyl]pyridine | This compound | Dichloromethane (CH2Cl2), ultrasonic agitation, overnight | 4-[(1-(Benzyloxy)imino)ethyl]-1-[(N-propylcarbamoyl)methyl]pyridinium Bromide | 42% | acs.orgnih.gov |

The pyridinium salts synthesized via quaternization with this compound are valuable precursors for generating pyridinium ylides. nih.govresearchgate.net These ylides are 1,3-dipoles, which are key intermediates in various cycloaddition reactions. nih.govresearchgate.net The generation of the ylide is typically achieved by treating the corresponding pyridinium salt with a base, such as potassium carbonate (K₂CO₃), which deprotonates the methylene (B1212753) carbon adjacent to the pyridinium nitrogen. nih.gov

The resulting ylide, stabilized by the adjacent N-propylcarbamoyl group, is nucleophilic and can react with various electrophiles. nih.govrsc.org The primary reactivity of these ylides is showcased in 1,3-dipolar cycloaddition reactions with electron-deficient alkynes or alkenes. nih.govresearchgate.netclockss.org This reactivity is fundamental to the construction of fused heterocyclic systems, most notably indolizines. nih.govresearchgate.net The structure and stability of the ylide, influenced by the substituents on the pyridine ring, play a crucial role in the subsequent cycloaddition reactions. nih.govresearchgate.net

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the alpha-position of the N-propylacetamide core.

The 2-bromoacetamide (B1266107) moiety is an effective alkylating agent for sulfur nucleophiles. nih.gov This S-alkylation reaction is particularly useful for attaching the N-propylacetamide group to thiol-containing molecules. A key example of this reactivity is the alkylation of phosphorothioate (B77711) monoesters. nih.gov The bromoacetamide function ensures an efficient reaction with the sulfur atom, leading to the formation of a stable thioether linkage. nih.gov This type of S-alkylation is crucial in the synthesis of bioconjugates, where oligonucleotides modified with a phosphorothioate group can be labeled using haloacetamide reagents. nih.gov

This compound can react with various nitrogen-based nucleophiles to generate a range of N-substituted acetamide (B32628) derivatives. The reaction involves the displacement of the bromide ion by an amine. While specific examples detailing the amination of this compound are not extensively covered in the provided literature, the general reactivity of α-halo amides is well-established. For instance, related compounds like 2-bromopropanamide (B1266602) are used as amination reagents for the synthesis of axially chiral anilines via a Smiles rearrangement. researchgate.net This highlights the potential of the bromoacetamide functional group to participate in C-N bond formation. The synthesis of N-substituted-2-[4-(imidazolin-2-yl)-phenoxy]-acetamides also proceeds through the reaction of a bromoacetamide with a corresponding amine, demonstrating the utility of this class of reagents in building complex molecules. nih.gov

Cycloaddition Reactions Initiated by this compound-Derived Intermediates

As previously mentioned, the most prominent cycloaddition reactions involving this compound are those of its derived pyridinium ylides. These intermediates undergo [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various dipolarophiles. nih.govclockss.org

The reaction is initiated by the formation of the pyridinium ylide from the salt precursor (obtained from this compound). nih.gov This ylide then reacts with an electron-deficient alkyne, such as ethyl propiolate, or an ynamide. nih.govnih.gov The reaction proceeds through a concerted [3+2] cycloaddition mechanism to form a dihydroindolizine intermediate. nih.gov This intermediate is typically not isolated but spontaneously aromatizes, often under air oxidation, to yield the stable, substituted indolizine (B1195054) ring system. nih.govmdpi.com

This methodology provides a versatile and efficient route to 1,3,7-trisubstituted indolizines, where the N-propylcarbamoyl group, originating from this compound, resides at position 3 of the indolizine core. acs.orgnih.govresearchgate.net The choice of substituted pyridine and dipolarophile allows for the synthesis of a diverse library of indolizine-based scaffolds. acs.orgnih.gov These reactions are often carried out under mild conditions, for example, at room temperature in solvents like methanol (B129727) with a base such as K₂CO₃. nih.gov

| Ylide Precursor | Dipolarophile | Conditions | Product Class | Reference |

| 4-Acetyl-1-[(N-propylcarbamoyl)methyl]pyridinium bromide | Ethyl propiolate | K₂CO₃, Methanol, 25 °C | 7-Acetyl-indolizine derivative | nih.govacs.org |

| 4-Cyano-1-[(N-propylcarbamoyl)methyl]pyridinium bromide | Ethyl propiolate | K₂CO₃, Methanol, 25 °C | 7-Cyano-indolizine derivative | nih.govmdpi.com |

| Pyridinium salts from this compound | Electron-deficient ynamides | Base | 2-Aminoindolizines | nih.gov |

Pyridinium Ylide-Alkyne Cycloadditions for Indolizine Synthesis

This compound serves as an effective precursor for the generation of N-(propylcarbamoyl)methyl-substituted pyridinium ylides. These ylides are instrumental in the [3+2] cycloaddition reaction with activated alkynes, a powerful method for constructing the bicyclic indolizine ring system. researchgate.netacs.orgrsc.org The process commences with the alkylation of a pyridine derivative with this compound to form a stable pyridinium salt. researchgate.net This salt, upon treatment with a base, generates the corresponding pyridinium ylide in situ. The ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with an alkyne dipolarophile to yield the indolizine framework. researchgate.netmdpi.com

The efficiency of this synthesis is often enhanced when both the pyridinium ylide and the alkyne possess electron-withdrawing groups. mdpi.comnih.gov The N-propylacetamide group on the ylide precursor fulfills this role, stabilizing the intermediate ylide. researchgate.net Research has shown that various substituted pyridines can be alkylated with this compound, leading to a diverse range of indolizine products with functionalities at different positions. scispace.com

For instance, the reaction of 4-acetylpyridine with this compound yields 4-acetyl-1-[(N-propylcarbamoyl)methyl]pyridinium bromide. scispace.com This pyridinium salt can then be reacted with an alkyne like ethyl propiolate in the presence of a base to form the corresponding 1,3-disubstituted indolizine. researchgate.netscispace.com Similarly, other substituted pyridines have been successfully employed to generate a library of indolizines, highlighting the versatility of this compound in this synthetic strategy. researchgate.net

Table 1: Synthesis of Pyridinium Salts and Indolizines using this compound

| Pyridine Derivative | Alkylating Agent | Pyridinium Salt | Alkyne Dipolarophile | Indolizine Product | Reference |

| 4-Acetylpyridine | This compound | 4-Acetyl-1-[(N-propylcarbamoyl)methyl]pyridinium Bromide | Ethyl propiolate | Ethyl 7-acetyl-3-(propylcarbamoyl)indolizine-1-carboxylate | scispace.com |

| Pyridine-4-carbaldehyde O-benzyl oxime | This compound | 4-[(Benzyloxy)imino)methyl]-1-[(N-propylcarbamoyl)methyl]pyridinium Bromide | para-Nitrophenyl propiolate | para-Nitrophenyl 7-((benzyloxy)imino)methyl)-3-(propylcarbamoyl)indolizine-1-carboxylate | scispace.com |

| 4-Substituted Pyridines | This compound | 4-Substituted-1-[(N-propylcarbamoyl)methyl]pyridinium Salts | Propiolic esters or amides | 1,3,7-Trisubstituted Indolizines | researchgate.net |

Mechanistic Pathways of Indolizine Annulation

The formation of the indolizine ring from a pyridinium ylide and an alkyne is classified as a 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov The precise mechanistic pathway, however, can vary and is a subject of detailed investigation. Two primary mechanisms are generally considered: a concerted [3+2] cycloaddition and a stepwise pathway. researchgate.netchim.it

The concerted mechanism, often referred to as the Huisgen 1,3-dipolar cycloaddition, involves a single transition state where the 4π-electron system of the pyridinium ylide reacts with the 2π-electron system of the alkyne in a pericyclic manner to directly form the five-membered ring of the dihydroindolizine intermediate. nih.govorganic-chemistry.org This intermediate then aromatizes, often through oxidation, to the final indolizine product. researchgate.net

Conversely, a stepwise mechanism is also frequently proposed, particularly when both the ylide and the dipolarophile are activated by electron-withdrawing groups. mdpi.comresearchgate.net In the context of indolizine synthesis using the ylide derived from this compound, the N-propylacetamide group acts as an electron-withdrawing substituent. This favors a stepwise route initiated by a Michael-type addition of the nucleophilic ylide to the electron-deficient alkyne. researchgate.net This initial addition forms a zwitterionic intermediate, specifically an allenoate when propiolate esters are used. mdpi.com This is followed by an intramolecular 5-endo-trig cyclization, where the anionic carbon of the initial adduct attacks the pyridinium ring, leading to the formation of the five-membered ring. mdpi.com Subsequent elimination of a proton and aromatization yields the stable indolizine.

The prevalence of electron-withdrawing groups on both reactants, a condition that generally leads to higher yields in these syntheses, lends strong support to the stepwise mechanistic model. mdpi.comnih.gov The stabilization of the negative charge in the zwitterionic intermediate by these groups makes the stepwise pathway kinetically favorable. researchgate.net Computational studies have also been employed to investigate the energetics of both concerted and stepwise pathways for similar 1,3-dipolar cycloadditions, often confirming that the electronic nature of the substituents on the dipole and dipolarophile dictates the preferred reaction mechanism. scispace.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Bromo N Propylacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values, a complete structural assignment of 2-Bromo-N-propylacetamide can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The n-propyl group attached to the nitrogen atom gives rise to three characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly bonded to the nitrogen atom. The brominated methylene (CH₂Br) group typically appears as a singlet. Additionally, the amide proton (N-H) will produce a signal, often a broad triplet, due to coupling with the adjacent methylene protons.

The anticipated chemical shifts are influenced by the electronegativity of adjacent atoms. The protons on the carbon adjacent to the bromine atom (CH₂Br) are expected to be deshielded and appear at a lower field. Similarly, the protons on the carbon adjacent to the amide nitrogen are deshielded.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂-Br | ~3.9 - 4.1 | Singlet (s) | - | 2H |

| N-H | ~7.5 - 8.5 | Broad Triplet (br t) | ~5-6 | 1H |

| N-CH₂- | ~3.1 - 3.3 | Triplet (t) | ~7 | 2H |

| -CH₂-CH₃ | ~1.5 - 1.7 | Sextet (sxt) | ~7 | 2H |

| -CH₃ | ~0.9 - 1.0 | Triplet (t) | ~7 | 3H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the amide group is characteristically found at the lowest field (highest ppm value). The carbon atom bonded to the bromine (CH₂Br) will also be significantly deshielded. The three carbons of the n-propyl group will appear at higher fields, with their chemical shifts influenced by their proximity to the amide nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| CH₂-Br | ~28 - 33 |

| N-CH₂ | ~41 - 45 |

| -CH₂-CH₃ | ~22 - 26 |

| -CH₃ | ~10 - 14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₅H₁₀BrNO. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two m/z units. docbrown.infodocbrown.info HRMS would confirm the exact mass corresponding to this formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

| C₅H₁₀⁷⁹BrNO | M⁺ | 178.99458 uni.lunih.gov |

| C₅H₁₀⁸¹BrNO | M+2 | 180.99253 |

In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the molecular ion peaks at m/z 179 and 181 would be observed. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the propyl radical ([CH₃CH₂CH₂]•) or the bromomethyl radical ([CH₂Br]•).

C-Br Bond Cleavage: Loss of a bromine radical (Br•) to form a cation.

Alkyl Chain Fragmentation: The base peak in the spectrum is often the most stable carbocation, which for the n-propyl group is typically the propyl cation [C₃H₇]⁺ at m/z 43. docbrown.info

Table 4: Predicted EIMS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 179/181 | [M]⁺ (Molecular Ion) | [C₅H₁₀BrNO]⁺ |

| 136/138 | [M - C₃H₇]⁺ | [C₂H₃BrNO]⁺ |

| 100 | [M - Br]⁺ | [C₅H₁₀NO]⁺ |

| 86 | [CH₃CH₂CH₂NHCO]⁺ | [C₄H₈NO]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ (Base Peak) | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, a secondary amide, is expected to show several characteristic absorption bands.

The key diagnostic absorptions include:

N-H Stretch: A moderate to strong, sharp peak in the region of 3350-3250 cm⁻¹, characteristic of a secondary amide. libretexts.org

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl groups. libretexts.org

C=O Stretch (Amide I band): A very strong and prominent absorption band around 1680-1640 cm⁻¹. This is one of the most characteristic absorptions for amides. libretexts.org

N-H Bend (Amide II band): A strong band typically found in the 1570-1515 cm⁻¹ region, resulting from a combination of N-H bending and C-N stretching vibrations.

C-Br Stretch: A weaker absorption in the fingerprint region of the spectrum, typically between 600-500 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3250 | Strong, Sharp |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| C=O (Amide I) | Stretch | 1680 - 1640 | Very Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Strong |

| C-Br | Stretch | 600 - 500 | Weak to Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. For this compound and its derivatives, Thin Layer Chromatography (TLC) and column chromatography are particularly relevant.

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving this compound derivatives and for preliminary purity assessment. In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate, which is commonly coated with a stationary phase such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent.

The separation on a silica gel plate is based on the principle of polarity. Silica gel is a polar stationary phase. Therefore, less polar compounds will travel further up the plate with the mobile phase, resulting in a higher retention factor (Rf), while more polar compounds will interact more strongly with the silica gel and have a lower Rf value. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For N-alkyl bromoacetamides, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often used as the mobile phase. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to move further up the plate.

Visualization of the separated spots on the TLC plate can be achieved by various methods, including exposure to ultraviolet (UV) light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. By comparing the Rf value of a spot from the reaction mixture to that of a known standard of this compound, one can qualitatively assess the presence of the desired product and any remaining starting materials or byproducts.

Table 1: Illustrative TLC Data for a Hypothetical Separation

| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |

| Starting Material (e.g., a less polar amine) | Lower | Higher |

| This compound | Intermediate | Intermediate |

| Byproduct (e.g., a more polar impurity) | Higher | Lower |

Note: The Rf values are illustrative and can vary based on the specific TLC plate, mobile phase composition, and environmental conditions.

Following the synthesis of this compound, column chromatography is a standard technique for its purification on a larger scale than what is possible with preparative TLC. The principles of separation in column chromatography are the same as in TLC, with silica gel being a commonly used stationary phase. uvic.ca

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude this compound, dissolved in a minimal amount of solvent, is then carefully loaded onto the top of the silica gel bed. The mobile phase, or eluent, is then passed through the column, either by gravity or with the assistance of positive pressure (flash chromatography).

The choice of eluent is critical for a successful separation and is often determined by preliminary TLC analysis. A solvent system that provides good separation of the desired compound from its impurities on a TLC plate is a good starting point for column chromatography. A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture), is often employed to effectively separate compounds with a wider range of polarities.

As the eluent passes through the column, the components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Less polar compounds will travel down the column more quickly and be collected in the earlier fractions, while more polar compounds will elute later. The collected fractions are then analyzed, typically by TLC, to identify those containing the pure this compound. These pure fractions are then combined, and the solvent is removed to yield the purified compound. uvic.ca

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized based on TLC analysis. |

| Elution Technique | Isocratic (constant solvent composition) or Gradient (increasing polarity over time). |

| Fraction Collection | Fractions are collected sequentially and analyzed by TLC to determine their composition. |

Thermal Analysis in Characterization (e.g., Melting Point Determination)

Thermal analysis provides valuable information about the physical properties of a compound, such as its melting point, which is a key indicator of purity. A pure crystalline solid will typically have a sharp melting point range of 1-2°C. Impurities tend to depress and broaden the melting point range.

The determination of the melting point is typically carried out using a melting point apparatus, where a small sample of the crystalline material is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Table 3: Physical Property of a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-bromo-N-isopropylacetamide | C₅H₁₀BrNO | 180.04 | 63-64 |

Applications and Future Directions in 2 Bromo N Propylacetamide Research

Synthetic Utility in Heterocyclic Compound Development

2-Bromo-N-propylacetamide is a key precursor in the synthesis of several classes of heterocyclic compounds. Its ability to alkylate nitrogen-containing rings is fundamental to multi-step synthetic strategies aimed at producing functionalized scaffolds for various research applications.

Indolizine (B1195054) Scaffold Synthesis for Chemical Biology Applications

The synthesis of indolizine derivatives represents a significant application of this compound. nih.govacs.org Indolizine is a nitrogen-containing bicyclic heterocycle whose derivatives exhibit useful biological and optical properties. semanticscholar.org The primary synthetic route involves a two-step process that begins with the alkylation of a pyridine (B92270) derivative. researchgate.net

In this methodology, this compound is used as an alkylating agent to react with a substituted pyridine, such as 4-acetylpyridine (B144475), to form a pyridinium (B92312) salt. acs.orgsemanticscholar.org This reaction is often carried out in a solvent like acetone (B3395972), sometimes under ultrasonic agitation, to produce the corresponding 4-acetyl-1-[(N-propylcarbamoyl)methyl]pyridinium bromide. acs.org This pyridinium salt is a stable precursor to a pyridinium ylide, which is a key intermediate for the subsequent cyclization step. researchgate.net The ylide, generated in situ, undergoes a 1,3-dipolar cycloaddition reaction with an alkyne, such as ethyl propiolate, to construct the bicyclic indolizine ring system. nih.govsemanticscholar.org This approach allows for the creation of indolizine scaffolds with multiple points for further functionalization, making them valuable tools in chemical biology. nih.govsemanticscholar.org For instance, these scaffolds can be used to attach biological tags like biotin, which is useful for studying molecular interactions. nih.govacs.org

Two distinct strategies have been evaluated for creating these functionalized indolizines. nih.govacs.org In one approach, the indolizine ring is formed first, followed by the introduction of other functional groups. nih.govacs.org Alternatively, a reactive group can be incorporated into the pyridine precursor before the alkylation with this compound and the final cyclization, a strategy that can be advantageous depending on the stability of the involved functional groups. nih.govacs.org

| Reactant 1 (Pyridine Derivative) | Reactant 2 (Alkylating Agent) | Intermediate | Application/Product | Reference |

| 4-Acetylpyridine | This compound | 4-Acetyl-1-[(N-propylcarbamoyl)methyl]pyridinium bromide | Synthesis of indolizine scaffolds | acs.org |

| 4-[(1-(Benzyloxy)imino)ethyl]pyridine | This compound | 4-[(1-(Benzyloxy)imino)ethyl]-1-[(N-propylcarbamoyl)methyl]pyridinium Bromide | Synthesis of tripodal indolizine core for bioconjugation | nih.govacs.org |

1,3,4-Oxadiazole (B1194373) Derivatives in Target-Oriented Synthesis

In the field of medicinal chemistry, 1,3,4-oxadiazole derivatives are recognized for their wide range of pharmacological activities. jchemrev.commdpi.com The synthesis of novel derivatives of this heterocycle can be achieved using reagents structurally related to this compound. In a targeted synthesis effort, a series of 1,3,4-oxadiazole amide derivatives were produced by reacting a 5-chlorophenyl-1,3-dimethyl-4-oxadiazol-2-thiol precursor with various electrophilic 2-bromo-N-[aryl/aralkyl]propionamides. mdpi.com While this specific study used N-aryl/aralkyl variants instead of an N-propyl group, the core reactive moiety, α-bromo-amide, is the same, highlighting the synthetic utility of this class of reagents. The reaction successfully yielded the target 1,3,4-oxadiazole derivatives in high yields, and their structures were confirmed using various spectroscopic methods. mdpi.com

The general synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using dehydrating agents or the reaction of acid hydrazides with various carboxylic acid derivatives. nih.govnih.gov The use of bromo-acetamide reagents provides a direct route for introducing specific side chains onto the heterocyclic core, which is crucial for tuning the biological activity in target-oriented synthesis. mdpi.com

Tetrahydroquinoxaline Derivative Synthesis

While direct literature detailing the use of this compound for the synthesis of tetrahydroquinoxaline derivatives is limited, the utility of related N-substituted α-bromoacetamides in the synthesis of other nitrogen-containing heterocycles is well-documented. For example, in the development of selective antagonists for the Orexin 1 receptor, various substituted tetrahydroisoquinolines were synthesized. nih.gov The synthesis involved the N-alkylation of a tetrahydroisoquinoline precursor using reagents like 2-bromo-N-[(4-nitrophenyl)methyl]acetamide. nih.gov This reaction demonstrates the effectiveness of α-bromo-acetamides as alkylating agents for secondary amines within heterocyclic systems to introduce specific N-acetamide side chains, a key strategy for exploring structure-activity relationships. nih.gov

Development of Chemical Probes and Bioconjugation Agents

The electrophilic nature of the bromine atom in this compound makes it an ideal functional group for creating chemical probes and agents for bioconjugation. These tools are essential for studying biological processes, labeling biomolecules, and developing new diagnostic agents.

Radiochemical Synthesis of Labeled Acetamides for Molecular Imaging

In the field of molecular imaging, particularly Positron Emission Tomography (PET), there is a critical need for reagents that can be labeled with short-lived radioisotopes like fluorine-18 (B77423) (¹⁸F). nih.govacs.org Derivatives of 2-bromo-acetamide serve as important prosthetic groups for this purpose. nih.gov These are bifunctional molecules where one part reacts with the radioisotope and the other part (the bromoacetamide) covalently attaches to a biomolecule of interest, such as a peptide or oligonucleotide. nih.govresearchgate.net

Key examples of such radiolabeling agents include:

2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide ([¹⁸F]FPyBrA): This agent is designed for the efficient labeling of oligonucleotides. acs.orgnih.gov The fluorine-18 is introduced onto the pyridine ring, and the bromoacetamide function subsequently alkylates a phosphorothioate (B77711) group on the oligonucleotide. acs.org The entire automated synthesis, including conjugation and purification, can be completed rapidly to accommodate the short half-life of ¹⁸F. nih.gov

N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide ([¹⁸F]FBBA): This is another prosthetic agent used for the ¹⁸F-labeling of biomolecules. nih.govresearchgate.net

These strategies overcome the challenges of directly radiolabeling sensitive biomolecules, which might not withstand harsh reaction conditions. nih.gov The use of these bromoacetamide-based linkers allows for labeling under mild conditions, preserving the integrity and function of the biological target. nih.govacs.org

| Radiochemical Probe | Full Chemical Name | Application | Reference |

| [¹⁸F]FPyBrA | 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide | PET imaging probe for labeling oligonucleotides | nih.govacs.orgnih.gov |

| [¹⁸F]FBBA | N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide | Prosthetic group for ¹⁸F-labeling of sensitive biomolecules | nih.govresearchgate.net |

Strategies for Functional Group Derivatization for Biological Tagging

The reactivity of this compound is harnessed for the derivatization of functional groups, enabling the attachment of biological tags for various assays and studies. nih.govbiosynth.com This compound is employed in optimization studies to identify fluorescent groups that can serve as labels on proteins. biosynth.com It demonstrates an affinity for both anionic and cationic amines, making it a versatile tool for modifying proteins. biosynth.com

A practical example is the use of indolizine scaffolds, synthesized using this compound, as platforms for bioconjugation. nih.govacs.org These scaffolds can be designed to include "clickable" functional groups, which can then be used to attach tags such as biotin. nih.gov Biotin-tagged molecules are widely used in chemical biology to study protein-ligand interactions and for purification purposes using streptavidin affinity chromatography. nih.gov The N-propylacetamide group itself, introduced via the initial alkylation, becomes an integral part of the final functionalized molecule. nih.govacs.org

Exploration of Novel Reaction Pathways and Methodologies

The synthesis and functionalization of haloacetamides, including this compound, are continuously evolving. Researchers are exploring innovative methods that offer greater efficiency, selectivity, and sustainability. These efforts are primarily concentrated on developing environmentally friendly synthetic routes and pioneering new catalytic systems for precise molecular modifications.

Green Chemistry Approaches in Haloacetamide Synthesis

Traditional methods for synthesizing amides often involve reagents and conditions that are not environmentally benign. In response, green chemistry principles are being integrated into the synthesis of haloacetamides. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One area of focus is the use of safer solvents and reaction media. Aqueous conditions, for instance, are being explored for the formation of haloacetamides, moving away from volatile organic solvents. core.ac.uk Research into the reactions of monochloramine with aldehydes in water has provided insights into the formation pathways of haloacetamides, which can inform the development of water-based synthetic protocols. core.ac.uk

Furthermore, energy-efficient techniques like microwave-assisted synthesis are being adopted. Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds derived from haloacetamide precursors. mdpi.comkuleuven.be For example, the microwave-assisted interaction of N-(cyanomethyl)-2-alkylpyridinium salts (formed from haloacetamides) with enaminones proceeds rapidly in benign solvents, representing a greener alternative to conventional heating methods. mdpi.comkuleuven.be Another green approach involves the amidation of aldehydes mediated by hydrogen peroxide, which offers a more sustainable pathway for forming the amide bond central to these structures. core.ac.uk

Catalytic Innovations in C-H Insertion Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient way to build molecular complexity. hilarispublisher.combeilstein-journals.org Transition-metal-catalyzed C-H activation allows for the conversion of ubiquitous C-H bonds into new functional groups without the need for pre-functionalized substrates, thereby reducing synthetic steps and waste. hilarispublisher.comrsc.org

Catalysts based on transition metals such as palladium, rhodium, ruthenium, and iron are at the forefront of this field. hilarispublisher.comsnnu.edu.cnmdpi.com These metals can facilitate the cleavage of a C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. While direct examples involving this compound in C-H insertion reactions are not yet prevalent in the literature, the extensive research on C-H activation in related aliphatic and amide-containing molecules suggests significant future potential. snnu.edu.cnulisboa.pt For instance, dirhodium(II)-catalyzed decomposition of α-diazoacetamides to form carbenes, which then undergo C-H insertion, is a well-established method for synthesizing β-lactams. ulisboa.pt This methodology highlights the feasibility of activating C-H bonds adjacent to an acetamide (B32628) moiety.

Recent innovations include the development of enantioselective C-H activation methods, enabling the synthesis of chiral molecules with high stereoselectivity. snnu.edu.cn The merging of C-H activation with other catalytic processes, such as visible-light photoredox catalysis, is also opening new reaction pathways under exceptionally mild conditions. beilstein-journals.org These dual catalytic systems can activate each component of a reaction through distinct mechanisms, enabling transformations that are otherwise challenging. beilstein-journals.org The application of these advanced catalytic strategies to haloacetamides like this compound could unlock novel synthetic routes to complex and valuable molecules.

Advanced Materials and Functional Molecules Derived from this compound Precursors

This compound serves as a valuable and versatile building block in the synthesis of complex functional molecules. Its utility stems from its ability to act as an alkylating agent, introducing the N-propylcarbamoylmethyl group into various molecular scaffolds. This has been particularly exploited in the construction of heterocyclic systems with desirable optical and biological properties.

Fluorescent Indolizines in Optical Materials

One of the most significant applications of this compound is in the synthesis of fluorescent indolizine derivatives. mdpi.comacs.org Indolizine, a nitrogen-containing bicyclic heterocycle, is a well-known fluorophore, and its derivatives are of great interest for their applications in optical materials, biomarkers, and fluorescent labeling. mdpi.com

The synthesis of these indolizines typically follows a 1,3-dipolar cycloaddition pathway. mdpi.comlew.ro In this multi-step process, a pyridine derivative is first alkylated with this compound to form a quaternary pyridinium salt. mdpi.comacs.orgresearchgate.net The resulting pyridinium salt, such as 4-Cyano-1-[(N-propylcarbamoyl)methyl]pyridinium bromide, is then treated with a base to generate a pyridinium ylide in situ. mdpi.com This ylide, acting as a 1,3-dipole, subsequently reacts with an electron-deficient alkyne (a dipolarophile), like ethyl propiolate, to yield the highly substituted indolizine core. mdpi.comresearchgate.net

The substituents on both the pyridine ring and the alkyne can be varied to fine-tune the photophysical properties of the resulting indolizine. For example, the presence of electron-withdrawing groups on the pyridinium ylide and the alkyne generally leads to higher reaction yields. researchgate.net Research has shown that indolizines derived from these methods can exhibit strong fluorescence, often with green light emission and high quantum yields. mdpi.comkuleuven.be The specific substitution pattern dictates the exact emission wavelength and intensity, allowing for the rational design of custom fluorophores.

Below is a table detailing the photophysical properties of representative fluorescent indolizines synthesized using related methodologies.

| Indolizine Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 1-Ethyl 7-cyano-3-(N-propylcarbamoyl)indolizine-1-carboxylate | Not Reported | Not Reported | Not Reported | mdpi.com |

| 9-Methyl-2-(pyridin-4-yl)pyrido[2,3-b]indolizine | 360 | 495 | 0.73 | mdpi.com |

| 2-(Pyridin-4-yl)pyrido[2,3-b]indolizine | 355 | 493 | 0.65 | mdpi.com |

| 7-Methyl-2-(pyridin-4-yl)pyrido[2,3-b]indolizine | 350 | 505 | 0.85 | mdpi.com |

Note: Data for the specific indolizine derived directly from this compound was not fully reported in the cited literature, hence related structures are included to demonstrate the general properties of this class of compounds.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Bromo-N-propylacetamide, and what analytical techniques confirm its purity and structure?

- Methodological Answer : Synthesis typically involves alkylation of propylamine with bromoacetyl bromide under reflux in anhydrous acetone. Reaction progress is monitored via TLC. Post-synthesis, purity is validated using ¹H NMR (e.g., δ ~3.3 ppm for N-CH₂, δ ~1.5 ppm for propyl chain) and ¹³C NMR (amide carbonyl at ~170 ppm). X-ray crystallography confirms molecular geometry, with C–H⋯Br interactions stabilizing the crystal lattice .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies propyl chain protons (δ 0.9–1.6 ppm) and bromoacetamide carbonyl (δ ~170 ppm).

- IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~600 cm⁻¹ (C–Br stretch).

- Mass Spectrometry : Molecular ion peak at m/z 194 (M⁺) with fragmentation patterns consistent with Br and amide groups .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Avoid contact with skin; wash thoroughly after handling. Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in pyridinium salt synthesis?

- Methodological Answer : Key factors include:

- Ultrasound Activation : Enhances reaction efficiency by 20–30% compared to conventional heating .

- Solvent Choice : Anhydrous acetone minimizes side reactions (e.g., hydrolysis).

- Excess Alkylating Agent : Using 1.5 equivalents of this compound improves yields to >85%.

Table 1 : Optimization Data

| Condition | Yield (%) |

|---|---|

| Conventional heating | 60 |

| Ultrasound activation | 85 |

| Solvent: Acetone | 88 |

| 1.5 eq alkylating agent | 92 |

Q. How do hydrogen bonding interactions in this compound crystals influence its reactivity?

- Methodological Answer : X-ray studies reveal C–H⋯Br (2.9–3.1 Å) and N–H⋯O (2.8 Å) interactions, creating a rigid lattice that reduces solubility in non-polar solvents. This structural stability is critical for solid-state reactions, where controlled decomposition pathways (e.g., thermal elimination) are favored .

Q. How should researchers resolve discrepancies between computational models and experimental data for this compound’s conformation?

- Methodological Answer :

- Cross-Validation : Compare DFT-optimized geometries with X-ray crystallographic data (e.g., bond lengths, dihedral angles).

- Solvent Effects : Computational models often neglect solvent-induced conformational changes; use polarizable continuum models (PCM) for accuracy.

- Crystal Packing : Intermolecular forces in crystals may distort gas-phase predictions. MD simulations can bridge this gap .

Contradiction Analysis & Experimental Design

Q. Why might NMR data contradict X-ray crystallography results for this compound’s structure?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. For example, flexible propyl chains may exhibit rotational isomers in solution.

- Crystal Packing : X-ray structures reflect intermolecular forces absent in solution. Validate using variable-temperature NMR to detect conformational flexibility .

Q. What experimental design principles apply when studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling.

- Solvent Optimization : Use DMF or THF for solubility.

- Monitoring : Employ GC-MS or HPLC to track byproduct formation (e.g., debromination).

Table 2 : Catalytic Efficiency

| Catalyst | Conversion (%) |

|---|---|

| Pd(PPh₃)₄ | 75 |

| Pd(OAc)₂/XPhos | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.